Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include triethylamine, methanesulfonic acid, and various amino acid ester hydrochlorides .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other types of molecular interactions that can modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenoxazine derivatives and pyrrolidine-containing molecules. Examples include:
Phenoxazine: A parent compound with a simpler structure but similar core.
Pyrrolidine derivatives: Compounds like proline and its analogs, which share the pyrrolidine ring structure.
Uniqueness
What sets Methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate apart is its combination of functional groups and the specific arrangement of these groups. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets in ways that similar compounds cannot .
Properties
CAS No. |
78205-48-8 |
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Molecular Formula |
C28H30N4O10 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
methyl 1-[8-amino-9-(4-hydroxy-2-methoxycarbonylpyrrolidine-1-carbonyl)-4,6-dimethyl-7-oxophenoxazine-1-carbonyl]-4-hydroxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H30N4O10/c1-11-5-6-15(25(36)31-9-13(33)7-16(31)27(38)40-3)20-23(11)42-24-12(2)22(35)19(29)18(21(24)30-20)26(37)32-10-14(34)8-17(32)28(39)41-4/h5-6,13-14,16-17,33-34H,7-10,29H2,1-4H3 |
InChI Key |
DBNNLDJXFMOPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)N3CC(CC3C(=O)OC)O)N=C4C(=C(C(=O)C(=C4O2)C)N)C(=O)N5CC(CC5C(=O)OC)O |
Origin of Product |
United States |
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